1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
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Overview
Description
1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of both thiadiazole and thiophene rings within its structure suggests a range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate oxidizing agents.
Attachment of the Pyrrolidine Ring: The thiadiazole intermediate is then reacted with a pyrrolidine derivative, often through nucleophilic substitution or coupling reactions.
Incorporation of the Thiophene Moiety:
Industrial Production Methods: Industrial-scale production may utilize continuous flow chemistry to enhance reaction efficiency and yield. Optimized reaction conditions, such as temperature, solvent choice, and catalyst selection, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized under strong oxidizing conditions, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one exerts its effects is multifaceted:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
1,2,5-Thiadiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Thiophene Derivatives: Widely used in organic electronics and pharmaceuticals.
Uniqueness: 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one stands out due to its combined structural motifs, which confer unique chemical reactivity and biological activity not typically observed in simpler analogs.
Properties
IUPAC Name |
1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c16-12(5-9-2-4-18-8-9)15-3-1-10(7-15)17-11-6-13-19-14-11/h2,4,6,8,10H,1,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQYYSFUPKBXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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